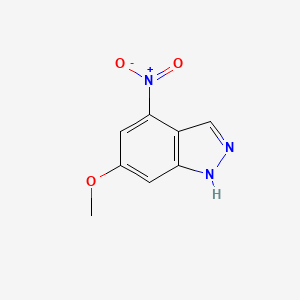

6-Methoxy-4-nitro-1H-indazole

Vue d'ensemble

Description

6-Methoxy-4-nitro-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications . The compound features a fused benzene and pyrazole ring system, with a methoxy group at the 6-position and a nitro group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-nitro-1H-indazole typically involves the nitration of 6-methoxyindazole. This can be achieved through the reaction of 6-methoxyindazole with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and degradation of the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, ensuring consistent product quality and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 6-methoxy-4-amino-1H-indazole.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Biological Activities

6-Methoxy-4-nitro-1H-indazole has been investigated for its potential biological activities, making it relevant in drug development:

1. Enzyme Inhibition:

Research indicates that this compound exhibits inhibitory effects on key enzyme systems, particularly those involved in neurological conditions. Its mechanism may involve interaction with various biological targets, suggesting potential therapeutic applications.

2. Antimicrobial Properties:

The compound has shown promise in antimicrobial studies, indicating its potential as a lead compound for developing new antibiotics.

3. Anticancer Activity:

Studies have explored the anticancer properties of this compound, with findings suggesting it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Applications in Drug Development

Given its biological activities, this compound is being explored for several therapeutic applications:

1. Neurological Disorders:

Its ability to inhibit specific enzymes related to neurotransmitter metabolism positions it as a candidate for treating conditions such as depression and anxiety disorders .

2. Cancer Therapy:

The compound's anticancer properties make it a candidate for further development as a chemotherapeutic agent targeting specific cancer types, particularly those resistant to current treatments .

3. Antimicrobial Agents:

Due to its antimicrobial potential, it is being evaluated as a precursor for new antibiotics that could address resistant bacterial strains.

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that derivatives of this compound exhibited IC₅₀ values indicating strong antiproliferative effects against lung carcinoma cell lines. The study suggested that structural modifications could enhance efficacy further .

Case Study 2: Neurological Applications

Research focusing on enzyme inhibition revealed that derivatives of this compound could effectively inhibit monoamine oxidase, an enzyme linked to mood regulation. This positions the compound as a potential treatment for depression .

Mécanisme D'action

The mechanism of action of 6-Methoxy-4-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, its nitro group can be reduced to produce reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes, such as phosphoinositide 3-kinase δ, by binding to their active sites and preventing their normal function .

Comparaison Avec Des Composés Similaires

6-Methoxy-1H-indazole: Lacks the nitro group, which may result in different biological activities.

4-Nitro-1H-indazole: Lacks the methoxy group, affecting its chemical reactivity and biological properties.

1H-indazole: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness: 6-Methoxy-4-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

6-Methoxy-4-nitro-1H-indazole is an indazole derivative notable for its unique structural features, including a methoxy group at the 6-position and a nitro group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

- Molecular Formula : C₈H₈N₂O₃

- Molecular Weight : Approximately 193.162 g/mol

- Solubility : Soluble in various organic solvents, which may enhance its bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through its interactions with key enzyme systems. These activities suggest potential applications in drug development, particularly for neurological conditions and cancer therapies.

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes involved in critical biological pathways. For instance, it has been observed to affect enzymes related to cancer cell proliferation and neurodegenerative disease mechanisms. The specific enzyme targets include:

- Cyclooxygenase (COX) : Involved in inflammation and cancer.

- Nitric Oxide Synthase (NOS) : Plays a role in neurodegeneration.

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| NCI-H460 (Lung) | 5–15 | |

| A-549 (Lung) | 0.1–1 | |

| MCF-7 (Breast) | Similar to reference drugs |

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against specific pathogens. Notably, it showed minimal hemolytic activity on human red blood cells, indicating a favorable safety profile. The following table outlines its antibacterial efficacy:

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The nitro group is crucial for the compound's reactivity, allowing it to interact with various biological targets.

- Cell Signaling Modulation : It may modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound in greater detail:

- A study highlighted its potential as a lead compound for developing new therapeutic agents targeting cancer and neurodegenerative diseases due to its ability to inhibit key enzymes involved in these conditions .

- Another investigation demonstrated that derivatives of this compound exhibited significant antiproliferative activity against lung carcinoma cell lines, showcasing its potential as an anticancer agent .

Future Directions

Given the promising biological activities of this compound, future research should focus on:

- Further Mechanistic Studies : Elucidating the detailed mechanisms of action at the molecular level.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structural Modifications : Exploring derivatives that might enhance potency or selectivity against specific targets.

The unique combination of methoxy and nitro groups within the indazole framework provides a rich avenue for further exploration in medicinal chemistry and pharmacology.

Analyse Des Réactions Chimiques

Alkylation Reactions

6-Methoxy-4-nitro-1H-indazole undergoes regioselective alkylation under mild conditions. Reaction with 1,2-dibromoethane in dichloromethane at 25°C produces two primary products :

-

N-(2-bromoethyl)-6-methoxy-4-nitro-1H-indazole (60% yield)

-

N-vinyl-6-methoxy-4-nitro-1H-indazole (25% yield)

Key reaction parameters:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction time | 1 hour |

| Base | Cs₂CO₃ (2 equivalents) |

| Solvent | Dichloromethane |

The reaction shows strong dependence on base strength, with weaker bases favoring elimination to form the vinyl derivative .

Formaldehyde Addition in Acidic Media

In aqueous hydrochloric acid, this compound reacts with formaldehyde to form (1H-indazol-1-yl)methanol derivatives . The mechanism involves:

-

Protonation of the indazole N1 position

-

Nucleophilic attack by formaldehyde

-

Formation of N1-CH₂OH adduct

NMR data for reaction products :

| Proton Environment | δ (ppm) in DMSO-d₆ |

|---|---|

| H3 (indazole) | 8.34–8.85 |

| CH₂ (methanol group) | 5.73–5.86 |

| OH | 6.59–7.48 |

The reaction exhibits pH-dependent regioselectivity, with concentrated HCl (>6 M) favoring N1-substitution over N2 .

Cycloaddition Reactions

The nitro group enables [3+2] cycloadditions with azides under copper catalysis :

| Azide Type | Product Structure | Yield (%) |

|---|---|---|

| Aryl azides | Triazolo-indazoles | 63–83 |

| Ethyl cyanoazide | Oxazolino-indazoles | 45–52 |

Reaction conditions:

-

Temperature: 80–100°C

-

Catalyst: CuI (10 mol%)

-

Solvent: DMF

The triazolo derivatives show enhanced stability compared to oxazoline products due to aromatic stabilization .

Biological Activity Correlation

Structural modifications through these reactions significantly impact bioactivity:

| Derivative Type | IC₅₀ vs L. infantum |

|---|---|

| Parent compound | >100 μM |

| Triazolo derivatives | 12–18 μM |

| Vinyl derivatives | 45 μM |

Triazolo derivatives demonstrate the strongest antileishmanial activity due to improved target binding (Trypanothione reductase) .

Propriétés

IUPAC Name |

6-methoxy-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUQZJBBTADFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646929 | |

| Record name | 6-Methoxy-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-08-1 | |

| Record name | 6-Methoxy-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.